N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-11-12-21-20(14-18)24-23(30-21)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGESSLVLUPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Benzylation: The benzyl group can be introduced by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3-(methylsulfonyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions, using reagents like sodium methoxide or sodium hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium hydride, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the activation of p53 pathways.
Biological Imaging: Derivatives of benzothiazole have been used as fluorescent probes for imaging biological molecules like cysteine in vitro and in vivo.
Chemical Biology: The compound has been used in studies to understand the regulation of cell cycle and apoptosis, particularly in cancer research.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves multiple molecular targets and pathways:
p53 Activation: The compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition: It inhibits acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain.
Fluorescent Probing: The compound can act as a fluorescent probe for detecting biological molecules like cysteine, with high sensitivity and selectivity.
Comparison with Similar Compounds
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other benzothiazole derivatives:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also exhibits anti-cancer activity but differs in its fluorine substitution, which can affect its biological activity and chemical properties.
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocycles, known for its medicinal importance.
N-benzyl-2-phenylethanamine: A framework of norbelladine, used in the synthesis of Amaryllidaceae alkaloids, with inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Biological Activity
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anti-cancer agent, and summarizes relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 942002-65-5
The compound features a benzothiazole core, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of the methylsulfonyl group enhances its solubility and reactivity, contributing to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of p53 pathways. This compound has been tested against various cancer cell lines, demonstrating notable antiproliferative activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's effectiveness compared to established anticancer agents like doxorubicin.
Src Kinase Inhibition
In addition to its anticancer properties, this compound has demonstrated Src kinase inhibitory activity. Src kinases are implicated in various cellular processes including growth and differentiation, making them significant targets for cancer therapy.
Table 2: Src Kinase Inhibitory Activity
These results suggest that this compound may inhibit cancer cell proliferation through multiple pathways, including direct action on Src kinases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates p53 pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : Research indicates that it may influence cell cycle dynamics, contributing to its antiproliferative effects.
- Fluorescent Probes : Derivatives have been utilized as fluorescent probes for imaging biological molecules, aiding in understanding cellular processes.
Case Studies and Research Findings
In a study evaluating various benzothiazole derivatives, this compound exhibited promising results against multiple cancer types, including colorectal and breast cancers . The compound's lipophilicity was noted to affect its cellular uptake and overall efficacy, suggesting that modifications could enhance its therapeutic potential.
Q & A
Basic: What are common synthetic routes for N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and what analytical techniques validate its purity?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of 5-methoxybenzo[d]thiazol-2-amine with substituted benzoyl chlorides under basic conditions (e.g., pyridine) to form the benzamide core .
- Step 2: Introduction of the N-benzyl group via nucleophilic substitution or alkylation, often using benzyl halides in the presence of a base like NaHCO₃ .
- Step 3: Sulfonylation at the 3-position using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) .
Validation Techniques:
- Purity: Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (1:1) to monitor reaction progress .
- Melting Point: Determined via open capillary tubes (uncorrected values) to confirm compound identity .
- Spectroscopy: ¹H/¹³C NMR (e.g., 400 MHz Bruker Advance II) and FTIR (KBr pellet) to verify functional groups and substituent positions .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Methoxy group (δ ~3.8 ppm, singlet) on the benzothiazole ring.
- Methylsulfonyl protons (δ ~3.2 ppm, singlet) .
- Aromatic protons in the benzamide moiety (δ 7.2–8.5 ppm, multiplet) .
- Mass Spectrometry (HRMS): Used to confirm molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray Crystallography: SHELX software refines crystal structures, identifying intermolecular interactions (e.g., hydrogen bonds stabilizing packing) .
Basic: What in vitro assays are used to assess its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Inhibition Assays:
- Anticancer Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% via controlled dielectric heating .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis: Use of Rh-catalyzed C-H amidation for regioselective functionalization of the benzothiazole ring .
Advanced: What computational methods predict interactions with biological targets (e.g., molecular docking)?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes molecular geometry and calculates electrostatic potential maps to identify reactive sites .
- Molecular Dynamics (MD): Simulates ligand-protein binding stability (e.g., with PFOR or SCD1) over 100-ns trajectories .
- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to guide structural modifications .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reassessment: Test compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-Target Profiling: Use kinase or GPCR panels to rule out unintended interactions .
- Metabolic Stability Studies: Assess compound degradation in liver microsomes; instability may explain variability in cell-based assays .
Advanced: What strategies stabilize the compound’s crystalline form for formulation studies?
Methodological Answer:
- Polymorph Screening: Identify thermodynamically stable forms via slurry conversion experiments in solvents like methanol/water .
- Excipient Compatibility: Co-crystallization with polymers (e.g., PVP) enhances stability in suspension formulations .
- Hygroscopicity Testing: Store crystals under controlled humidity (40–60% RH) to prevent hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
